Cas no 518987-35-4 (5-Methyl-1H-indazole-3-carbaldehyde)
5-Methyl-1H-indazole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-1H-indazole-3-carbaldehyde
- 5-methyl-1H-Indazole-3-carboxaldehyde
- 5-methyl-2H-indazole-3-carbaldehyde
- 5-Methyl-3-(1H)indazole carboxaldehyde
- 5-methyl-3-(1H)indazole carbaldehyde
- 518987-35-4
- AKOS006230547
- MFCD07781624
- CS-0085361
- J-517724
- AMY9791
- Z1198174702
- SCHEMBL5953047
- A828828
- DTXSID40625973
- FT-0655681
- SY106696
- EN300-1616814
- AS-30677
- DB-071438
-
- MDL: MFCD07781624
- Inchi: 1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-5H,1H3,(H,10,11)
- InChI Key: YANNNIQPHXCXGE-UHFFFAOYSA-N
- SMILES: O=CC1=C2C=C(C)C=CC2=NN1
Computed Properties
- Exact Mass: 160.06400
- Monoisotopic Mass: 160.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.302
- Boiling Point: 366.3°C at 760 mmHg
- Flash Point: 366.3 °C at 760 mmHg
- Refractive Index: 1.712
- PSA: 45.75000
- LogP: 1.68380
5-Methyl-1H-indazole-3-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
5-Methyl-1H-indazole-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methyl-1H-indazole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Fluorochem | 079322-250mg |
5-Methyl-1H-indazole-3-carbaldehyde |
518987-35-4 | 95% | 250mg |
£85.00 | 2022-03-01 | |
| Fluorochem | 079322-1g |
5-Methyl-1H-indazole-3-carbaldehyde |
518987-35-4 | 95% | 1g |
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5-Methyl-1H-indazole-3-carbaldehyde |
518987-35-4 | 95% | 5g |
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| Fluorochem | 079322-10g |
5-Methyl-1H-indazole-3-carbaldehyde |
518987-35-4 | 95% | 10g |
£938.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M184931-1g |
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518987-35-4 | 95% | 1g |
¥1067.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M184931-5g |
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¥4269.90 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MN165-250mg |
5-Methyl-1H-indazole-3-carbaldehyde |
518987-35-4 | 98% | 250mg |
470CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MN165-1g |
5-Methyl-1H-indazole-3-carbaldehyde |
518987-35-4 | 98% | 1g |
1170.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MN165-50mg |
5-Methyl-1H-indazole-3-carbaldehyde |
518987-35-4 | 98% | 50mg |
124.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MN165-5g |
5-Methyl-1H-indazole-3-carbaldehyde |
518987-35-4 | 98% | 5g |
5961CNY | 2021-05-08 |
5-Methyl-1H-indazole-3-carbaldehyde Suppliers
5-Methyl-1H-indazole-3-carbaldehyde Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 5-Methyl-1H-indazole-3-carbaldehyde
Recent Advances in the Study of 5-Methyl-1H-indazole-3-carbaldehyde (CAS: 518987-35-4)
The compound 5-Methyl-1H-indazole-3-carbaldehyde (CAS: 518987-35-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting kinase inhibition and anti-inflammatory pathways. Recent studies have explored its potential as a scaffold for drug development, leveraging its unique chemical properties and reactivity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 5-Methyl-1H-indazole-3-carbaldehyde in the synthesis of novel JAK2 inhibitors. The researchers utilized this compound as a starting material to develop a series of derivatives with enhanced selectivity and potency. The study highlighted the compound's role in facilitating the introduction of diverse functional groups, enabling the optimization of pharmacokinetic properties. Molecular docking simulations further revealed its ability to form critical hydrogen bonds with the JAK2 active site, providing a structural basis for its inhibitory activity.
In another recent investigation, scientists focused on the anti-cancer potential of 5-Methyl-1H-indazole-3-carbaldehyde derivatives. The study, published in Bioorganic & Medicinal Chemistry Letters, reported the synthesis and evaluation of a library of compounds derived from this scaffold. Several derivatives exhibited promising activity against various cancer cell lines, with particular efficacy observed in breast and lung cancer models. Mechanistic studies suggested that these compounds induce apoptosis through the mitochondrial pathway, while also demonstrating good selectivity for cancer cells over normal cells.
The compound's role in neurodegenerative disease research has also been explored. A 2024 study in ACS Chemical Neuroscience investigated its derivatives as potential neuroprotective agents. The researchers found that certain modifications to the 5-Methyl-1H-indazole-3-carbaldehyde structure resulted in compounds capable of crossing the blood-brain barrier and exhibiting significant activity against oxidative stress in neuronal cells. These findings open new avenues for the development of treatments for conditions such as Alzheimer's and Parkinson's diseases.
From a synthetic chemistry perspective, recent advances have improved the production and purification of 5-Methyl-1H-indazole-3-carbaldehyde. A 2023 publication in Organic Process Research & Development described an optimized synthetic route that increases yield while reducing environmental impact. The new methodology employs greener solvents and catalytic systems, aligning with the growing emphasis on sustainable chemistry in pharmaceutical manufacturing.
Looking forward, the versatility of 5-Methyl-1H-indazole-3-carbaldehyde continues to inspire novel research directions. Current investigations are exploring its potential in developing antiviral agents, particularly against emerging RNA viruses. Preliminary results from these studies suggest that appropriately modified derivatives may interfere with viral replication machinery, though further optimization and testing are required. The compound's unique structural features position it as a valuable tool in medicinal chemistry, with applications likely to expand as research progresses.
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